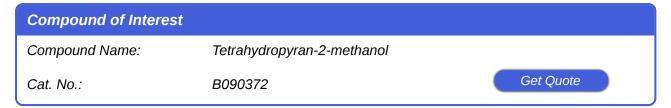


In-Depth Technical Guide: Solubility of Tetrahydropyran-2-methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Tetrahydropyran-2-methanol** (THPM) in organic solvents. Due to a scarcity of published quantitative solubility data, this guide focuses on miscibility as a strong indicator of solubility. It also offers detailed experimental protocols for researchers to determine precise solubility parameters for their specific applications.

Solubility Profile of Tetrahydropyran-2-methanol

Tetrahydropyran-2-methanol (CAS No: 100-72-1) is a colorless liquid with a molecular formula of C6H12O2.[1] Its structure, featuring both a polar hydroxyl group and a non-polar cyclic ether backbone, suggests its potential for broad solubility across a range of solvents. While specific quantitative data is not extensively available in scientific literature, general observations indicate that it is soluble in most organic solvents and highly soluble in water.[1]

Miscibility in Common Organic Solvents

Based on its chemical structure and available qualitative data, the miscibility of **Tetrahydropyran-2-methanol** with various organic solvent classes can be inferred. The following table summarizes the expected miscibility. It is important to note that these are general predictions, and experimental verification is recommended for specific applications.



Solvent Class	Representative Solvents	Expected Miscibility with THPM	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Miscible	The hydroxyl group of THPM can form hydrogen bonds with other alcohols, leading to high miscibility.
Ketones	Acetone, Methyl Ethyl Ketone	Miscible	The polar carbonyl group of ketones can interact with the polar groups of THPM.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Miscible	The ether linkage in THPM is similar to these solvents, promoting miscibility based on the "like dissolves like" principle.
Esters	Ethyl Acetate	Miscible	The ester group is polar enough to interact favorably with THPM.
Halogenated Hydrocarbons	Dichloromethane, Chloroform	Miscible	These solvents have moderate polarity and can solvate THPM.
Aromatic Hydrocarbons	Toluene, Benzene	Likely Miscible to Soluble	The non-polar tetrahydropyran ring can interact with aromatic rings, though the polar hydroxyl group may limit miscibility in some cases.



Aliphatic Hydrocarbons	Hexane, Heptane	Likely Partially Miscible to Immiscible	The significant difference in polarity between the highly polar THPM and non- polar aliphatic hydrocarbons suggests limited miscibility.
Amides	Dimethylformamide (DMF)	Miscible	DMF is a polar aprotic solvent that is a good solvent for a wide range of organic molecules, including those with hydroxyl groups.
Water	Highly Soluble/Miscible[1]	The hydroxyl group allows for strong hydrogen bonding with water molecules.	

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determining both qualitative miscibility and quantitative solubility.

Protocol for Determining Miscibility

This protocol provides a straightforward method to visually assess the miscibility of **Tetrahydropyran-2-methanol** with a chosen organic solvent.[2]

Materials:

- Tetrahydropyran-2-methanol (solute)
- Organic solvent of interest (solvent)



- Small, clear glass vials or test tubes with caps
- Graduated pipettes or syringes
- Vortex mixer or shaker

Procedure:

- Preparation: Ensure all glassware is clean and dry to prevent contamination.
- Initial Mixture: In a clear vial, add a known volume of the organic solvent (e.g., 2 mL).
- Addition of Solute: To the same vial, add an equal volume of Tetrahydropyran-2-methanol (2 mL).
- Mixing: Cap the vial securely and shake vigorously or vortex for 30-60 seconds to ensure thorough mixing.[3]
- Observation: Allow the mixture to stand undisturbed for at least 5 minutes.
- Analysis: Observe the vial against a light source.
 - Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.
 - Immiscible: Two distinct layers are visible.
 - Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.
- Confirmation: If immiscible, identify the layers by adding a small drop of one of the pure components and observing which layer it joins.
- Record: Document the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)



This method is a classical approach to determine the equilibrium solubility of a liquid in a solvent at a specific temperature.

Materials:

- Tetrahydropyran-2-methanol
- Organic solvent
- Temperature-controlled shaker bath or incubator
- Analytical balance
- Glass flasks with airtight stoppers
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)

Procedure:

- Preparation of Supersaturated Solution: In a series of flasks, add an excess amount of
 Tetrahydropyran-2-methanol to a known volume or mass of the organic solvent. The goal
 is to create a saturated solution with an excess of the solute.
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with constant agitation to ensure equilibrium is reached.
- Phase Separation: After equilibration, stop the agitation and allow the excess undissolved
 Tetrahydropyran-2-methanol to settle. It is crucial that the temperature remains constant during this step.
- Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Avoid disturbing the undissolved layer.

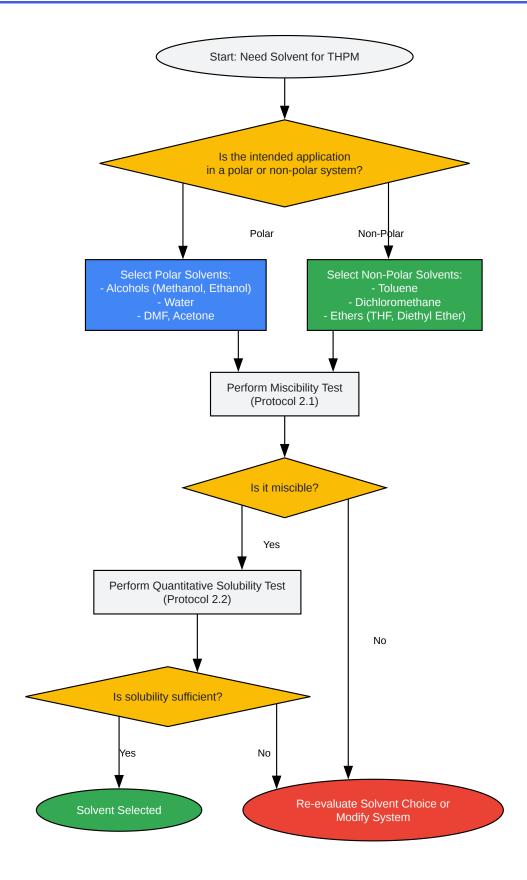


- Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step removes any undissolved micro-droplets.
- Quantification: Accurately determine the mass or volume of the filtered sample. Analyze the
 concentration of **Tetrahydropyran-2-methanol** in the sample using a pre-calibrated
 analytical method (e.g., GC or HPLC).
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the concentration determined in the analysis and the volume/mass of the sample.
- Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate key workflows related to the solubility of **Tetrahydropyran-2-methanol**.

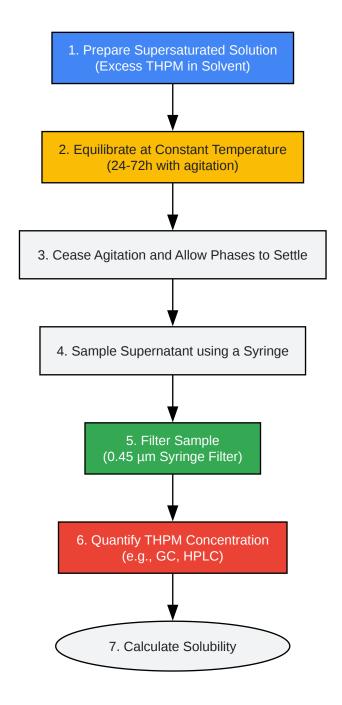




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Caption: Logical workflow for selecting a suitable solvent for **Tetrahydropyran-2-methanol**.





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Caption: Experimental workflow for the Shake-Flask solubility determination method.

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